![molecular formula C11H9NO4S B2871762 (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 312944-88-0](/img/structure/B2871762.png)
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound “(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a chemical substance with a molecular weight of 251.26 . Its IUPAC name is (5E)-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+ . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance on mild steel in hydrochloric acid solutions. Experimental studies combined with quantum chemical calculations indicate these compounds' efficiency as corrosion inhibitors, highlighting their potential in protecting metals from corrosion in acidic environments (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Some thiazolidinedione derivatives have shown promising antimicrobial properties against a range of pathogenic bacterial strains and fungal species. Their structure-activity relationship has been explored to develop compounds with enhanced antibacterial and antifungal effects, suggesting their use in combating infectious diseases (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).
Biological Activities and Drug Discovery
Thiazolidinedione derivatives have been recognized for their broad spectrum of biological activities, leading to potential applications in drug discovery. These compounds have been identified as hits in high-throughput screening for various targets, often leading to the development of modulators for enzymes or receptors. Their versatile chemical structure allows for a wide range of pharmacological activities, making them a privileged scaffold in drug discovery efforts (Tomašič & Mašič, 2009).
Synthetic Chemistry and Material Science
Research into thiazolidinedione derivatives extends into synthetic chemistry, where their reactions with electrophiles under various conditions have been studied. These reactions facilitate the synthesis of novel compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Youssef, 2007).
Safety And Hazards
properties
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWULELJUDXQYSW-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
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